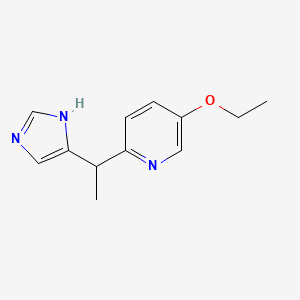
2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized to introduce the ethyl and ethoxy groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and reagents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: The imidazole ring is known for its biological activity, making this compound of interest in the development of pharmaceuticals. It can act as a ligand for metal ions, influencing biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(1-(1H-Imidazol-5-yl)ethyl)pyridine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Ethoxy-2-(1H-imidazol-5-yl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: The presence of both the ethyl and ethoxy groups in 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine provides unique reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-ethoxy-2-[1-(1H-imidazol-5-yl)ethyl]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-10-4-5-11(14-6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15) |
InChI Key |
QEKPWAOPMKAEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C(C)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















